Chlorhydrate de 9-aminoacridine monohydraté

Vue d'ensemble

Description

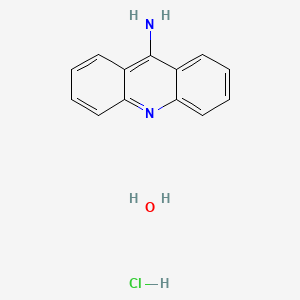

9-Aminoacridine hydrochloride monohydrate is a chemical compound with the molecular formula C₁₃H₁₀N₂ · HCl · H₂O. It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a mutagen and has significant roles in research due to its unique properties.

Mécanisme D'action

Target of Action

9-Aminoacridine hydrochloride monohydrate primarily targets viruses and bacteria . It acts as a potent mutagen, altering the genetic material of these microorganisms .

Mode of Action

The compound interacts with its targets by disrupting their metabolic pathways . This disruption prevents the initiation of nerve impulses, leading to a broad-spectrum antiseptic effect .

Biochemical Pathways

It is known that the compound disrupts microbial metabolic pathways , which likely involves interference with DNA replication or protein synthesis, leading to the death of the microorganism.

Pharmacokinetics

Its solubility in water (33 g/L at 20°C) suggests that it may be readily absorbed and distributed in the body

Result of Action

The primary result of the action of 9-Aminoacridine hydrochloride monohydrate is the death of targeted microorganisms . By disrupting their metabolic pathways, the compound prevents these organisms from carrying out essential life processes, leading to their death .

Action Environment

The action of 9-Aminoacridine hydrochloride monohydrate can be influenced by environmental factors. For instance, its stability may be affected by exposure to air over prolonged periods . Additionally, its solubility suggests that it may be more effective in aqueous environments

Applications De Recherche Scientifique

9-Aminoacridine hydrochloride monohydrate is widely used in scientific research due to its mutagenic properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.

Biology: Employed in studies involving DNA intercalation and mutagenesis.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes and pigments.

Analyse Biochimique

Biochemical Properties

9-Aminoacridine hydrochloride monohydrate interacts with various biomolecules. It acts as a broad-spectrum antiseptic by disrupting microbial metabolic pathways . It is also known to interact with DNA, causing damage and increasing the frequency of mutations .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. For instance, it influences cell function by disrupting the normal metabolic pathways of microbes . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 9-Aminoacridine hydrochloride monohydrate exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . Its mode of action is primarily due to its

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-aminoacridine hydrochloride monohydrate typically involves the reaction of acridine with ammonia or an amine under specific conditions. The process may include steps such as:

Nitration: Acridine is nitrated to form 9-nitroacridine.

Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst or other chemical reducing agents.

Hydrochloride Formation: The resulting 9-aminoacridine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of 9-aminoacridine hydrochloride monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often crystallized from aqueous solutions to obtain the monohydrate form.

Types of Reactions:

Oxidation: 9-Aminoacridine hydrochloride monohydrate can undergo oxidation reactions, where the amino group is oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced further to form derivatives with different functional groups.

Substitution: It can participate in substitution reactions where the amino group is replaced by other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Nitroacridine derivatives.

Reduction Products: Various reduced forms of acridine.

Substitution Products: Halogenated or alkylated acridine derivatives.

Comparaison Avec Des Composés Similaires

Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

Proflavine: An acridine derivative with antiseptic properties.

Aminacrine: Known for its antiseptic and mutagenic properties.

Uniqueness: 9-Aminoacridine hydrochloride monohydrate is unique due to its specific structure, which allows it to intercalate into DNA effectively. Its hydrochloride monohydrate form enhances its solubility and stability, making it more suitable for various applications compared to other acridine derivatives.

Activité Biologique

9-Aminoacridine hydrochloride monohydrate (9-AA) is a compound with notable biological activities, primarily recognized for its antibacterial, antiviral, and antitumor properties. Its mechanisms of action are diverse, involving interactions with nucleic acids and cellular processes. This article reviews the biological activity of 9-AA, focusing on its antimicrobial effects, inhibition of ribosome biogenesis, and potential applications in therapeutic settings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 9-AA, particularly against multidrug-resistant bacteria. A study demonstrated that 9-AA interacts with bacterial DNA, disrupting the proton motive force (PMF) in Klebsiella pneumoniae, which is critical for bacterial survival and growth. The compound was shown to cause morphological changes in bacteria, indicating its effectiveness at high concentrations:

- Mechanism of Action :

Key Findings

Inhibition of Ribosome Biogenesis

9-AA has also been identified as a potent inhibitor of ribosome biogenesis. It affects both transcription and processing of ribosomal RNA (rRNA) precursors in mammalian cells:

- Mechanism of Action :

Key Findings

Case Studies and Research Findings

Several case studies have examined the effects of 9-AA in various biological contexts:

- Antibacterial Efficacy : In vitro studies demonstrated that when combined with rifampicin (RIF), 9-AA enhanced antibacterial activity against resistant strains, suggesting potential use as an adjuvant therapy .

- Genotoxicity Assessment : A study using the comet assay indicated that while 9-AA induces DNA damage, it does not classify as a genotoxic carcinogen. This finding underscores its potential safety for therapeutic applications when used judiciously .

- Metabolomic Applications : The compound has been utilized as a matrix in mass spectrometry for analyzing eukaryotic tissues and prokaryotes due to its minimal interference in metabolic profiling .

Propriétés

IUPAC Name |

acridin-9-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1-8H,(H2,14,15);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREJEGKBQBIJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2.ClH.H2O, C13H13ClN2O | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024457 | |

| Record name | 9-Aminoacridine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

9-aminoacridine hydrochloride monohydrate is a bright yellow to yellow-green powder. (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 63.5 °F (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

52417-22-8 | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Acridinamine, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52417-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminacrine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052417228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminoacridine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Aminoacridine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINACRINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64F149315C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.